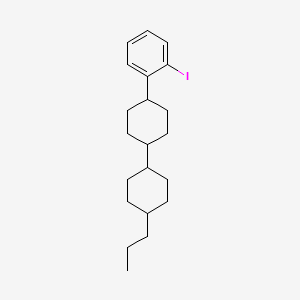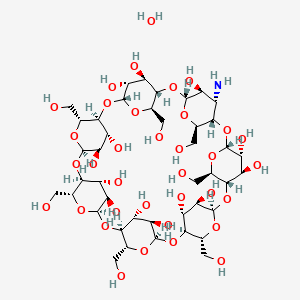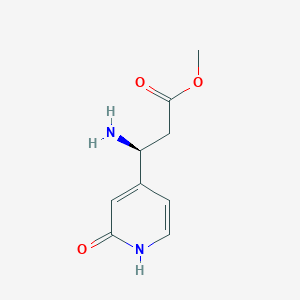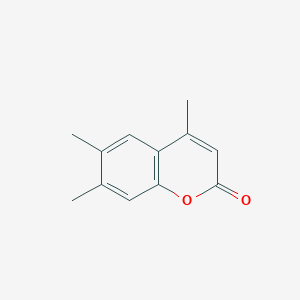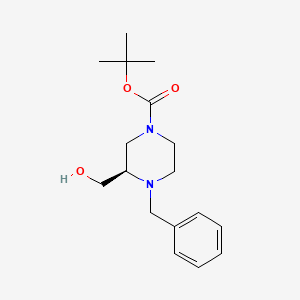
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the guanidino group: The guanidino group is introduced by reacting the intermediate with a suitable guanidination reagent, followed by protection with the Pbf group.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products Formed
Deprotected amino acid: Removal of the Fmoc and Pbf groups yields the free amino acid.
Peptide products: Coupling reactions result in the formation of peptides with specific sequences.
科学研究应用
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of (S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Pbf groups protect the amino and guanidino groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds and the generation of the desired peptide sequence.
相似化合物的比较
Similar Compounds
(S)-Fmoc-2-amino-4-(N’-Pbf-guanidino)-butyric acid: Similar in structure but with a different carbon chain length.
Fmoc-L-arginine (Pbf)-OH: Another protected amino acid used in peptide synthesis.
Uniqueness
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid is unique due to its specific protecting groups and the position of the guanidino group. This uniqueness allows for selective reactions and the synthesis of peptides with specific sequences and properties.
属性
分子式 |
C32H36N4O7S |
|---|---|
分子量 |
620.7 g/mol |
IUPAC 名称 |
3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36) |
InChI 键 |
BLJRFPSBMLTXSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


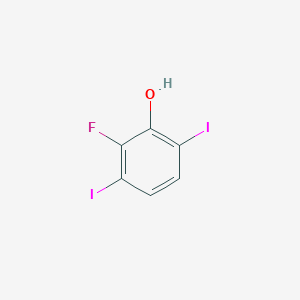
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)
